Fostamatinib Disodium

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and is indicated for autoimmune thrombocytopenic purpura and thrombocytopenia and has 5 investigational indications.

See also: Fostamatinib (has active moiety).

Propiedades

IUPAC Name |

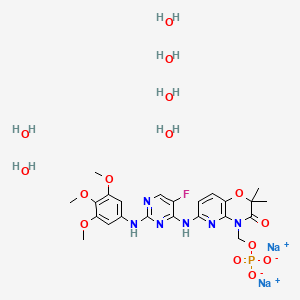

disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2/q;2*+1;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGJCHHKJNSPMS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36FN6Na2O15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914295-16-2 | |

| Record name | Fostamatinib disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914295162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSTAMATINIB DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86EEZ49YVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

R406: A Comprehensive Technical Guide to the Biological Activity of the Active Metabolite of Fostamatinib

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fostamatinib, a pioneering therapeutic agent, functions as a prodrug that is rapidly converted in vivo to its active metabolite, R406.[1][2] This technical guide provides an in-depth exploration of the biological activity of R406, a potent inhibitor of Spleen Tyrosine Kinase (Syk). R406 has been a subject of extensive research due to its significant role in modulating immune responses, making it a cornerstone in the treatment of conditions like chronic immune thrombocytopenia (ITP) and a candidate for other autoimmune disorders.[3] This document details the mechanism of action of R406, presents its quantitative inhibitory data against various molecular targets, describes the key signaling pathways it modulates, and provides methodologies for seminal experiments used to characterize its activity.

Core Mechanism of Action

R406 is a small molecule that functions as a highly potent, ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[3][4] By binding to the ATP pocket of the Syk enzyme, R406 effectively blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates.[3][5][6] Syk is a critical non-receptor tyrosine kinase that plays a central role in the signal transduction of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[5][6] Consequently, by inhibiting Syk, R406 effectively blocks the signaling cascades initiated by these receptors, which are pivotal in the pathogenesis of numerous inflammatory and autoimmune diseases.[7][8]

Quantitative Biological and Cellular Activity

The inhibitory potency of R406 has been quantified against its primary target, Syk, as well as a range of other kinases and cellular processes. The data, summarized below, highlights its potent and relatively selective activity.

Table 1: In Vitro Kinase and Molecular Target Inhibition Profile of R406

| Target | Assay Type | Parameter | Value (nM) | Reference(s) |

| Syk | Cell-Free Kinase Assay | IC50 | 41 | [4][9][10] |

| Syk | ATP-Competitive Binding | Ki | 30 | [3][4][9] |

| Lyn | Cell-Free Kinase Assay | IC50 | 63 | [9] |

| Lck | Cell-Free Kinase Assay | IC50 | 37 | [9] |

| Flt3 | Cell-Free Kinase Assay | Potency vs. Syk | ~5-fold less potent | [4][10] |

| Adenosine A3 Receptor | Radioligand Binding | Ki | 17 | |

| Adenosine A3 Receptor | Functional Assay | IC50 | 81 | [9][11] |

| Adenosine Transporter | Functional Assay | IC50 | 1840 | [9][11] |

| Monoamine Transporter | Functional Assay | IC50 | 2740 | [9] |

Table 2: Cellular Activity and Efficacy of R406

| Cell Type / Process | Parameter | Value (nM) | Reference(s) |

| Mast Cell Degranulation (IgE-mediated) | EC50 | 56 - 64 | [5][6] |

| Syk-dependent Signaling Pathways | EC50 | 33 - 171 | [10] |

| Huh7 Hepatocyte Proliferation | EC50 | 15,100 | [9] |

| A549 Epithelial Cell Proliferation | EC50 | 2,900 | [9] |

| H1299 Lung Cancer Cell Proliferation | EC50 | 6,300 | [9] |

| DLBCL Cell Line Proliferation | EC50 | 800 - 8,100 | [10] |

Modulation of Key Signaling Pathways

R406 exerts its biological effects by intervening in critical intracellular signaling cascades. The primary pathways affected are detailed below.

Inhibition of Fc Receptor (FcR) and B-Cell Receptor (BCR) Signaling

The most well-characterized function of R406 is its blockade of Syk-dependent signaling downstream of Fc and B-cell receptors.[5] Upon ligand binding, these receptors are phosphorylated on their Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases. Syk is then recruited to these phosphorylated ITAMs and activated, initiating a cascade that leads to the activation of downstream effectors like Phospholipase C gamma (PLCγ) and subsequent cellular responses such as degranulation, phagocytosis, and cytokine release. R406's inhibition of Syk halts this entire process.[4][12][13]

Induction of Apoptosis in Senescent Cells

Recent studies have identified R406 as a novel senolytic agent, capable of selectively inducing apoptosis in senescent cells.[14] This activity is mediated through a dual-inhibition mechanism targeting pathways critical for senescent cell survival. R406 inhibits the phosphorylation of both Focal Adhesion Kinase (FAK) and p38 Mitogen-Activated Protein Kinase (MAPK).[14][15] The simultaneous blockade of these pro-survival signals leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases 9, 7, and 3, ultimately resulting in cell death.[14][15]

Key Experimental Protocols

The characterization of R406's biological activity relies on specific and robust experimental methodologies. The protocols for key assays are outlined below.

In Vitro Fluorescence Polarization Kinase Assay (for IC50 Determination)

This assay is used to measure the direct inhibitory effect of R406 on Syk kinase activity in a cell-free system. The principle involves quantifying the phosphorylation of a fluorescently labeled peptide substrate by Syk.

Methodology:

-

Compound Preparation: R406 is serially diluted in Dimethyl Sulfoxide (DMSO). These dilutions are then further diluted into a kinase buffer to a final DMSO concentration of 0.2-1%.[4][10]

-

Kinase Buffer Composition: A typical buffer consists of 20 mM HEPES (pH 7.4), 5 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, and 0.1 mg/mL acetylated Bovine Gamma Globulin (BGG).[4][10]

-

Reaction Mixture: The kinase reaction is performed in a final volume of approximately 20 µL. It contains the Syk enzyme (e.g., 0.125 ng), a peptide substrate (e.g., 5 µM HS1 peptide), and ATP (e.g., 4 µM, often near the Km value).[4][10]

-

Initiation and Incubation: The reaction is started by the addition of the Syk enzyme and allowed to proceed for a set time (e.g., 40 minutes) at room temperature.[4]

-

Quenching: The reaction is stopped by adding a quench mix containing EDTA, which chelates the divalent cations necessary for kinase activity.

-

Detection: A phosphospecific antibody coupled to a fluorophore is added. The binding of this antibody to the phosphorylated peptide substrate results in a high fluorescence polarization signal. The amount of phosphopeptide is determined against a standard curve.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against a range of R406 concentrations and fitting the data using non-linear regression analysis.[10]

Cellular Phosphorylation Assays (Western Blot)

Western blotting is frequently used to assess the effect of R406 on the phosphorylation status of Syk and its downstream substrates within cells.

Methodology:

-

Cell Culture and Treatment: Relevant cells (e.g., mast cells, B-cells, senescent fibroblasts) are cultured under appropriate conditions.[5][9][14] The cells are pre-incubated with various concentrations of R406 or a vehicle control (DMSO) for a specified duration.

-

Cell Stimulation: Cells are stimulated with an appropriate agonist (e.g., anti-IgE for mast cells) to activate the signaling pathway of interest.[16]

-

Lysis: Following stimulation, cells are immediately lysed in a buffer containing detergents to solubilize proteins and, crucially, phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of the proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Syk, anti-phospho-LAT).[5][9] The membrane is subsequently incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on film or with a digital imager. The membrane is often stripped and re-probed with an antibody against the total protein to confirm equal loading.

Conclusion

R406, the active metabolite of Fostamatinib, is a potent inhibitor of Spleen Tyrosine Kinase, a central node in immune cell signaling. Its ability to block FcR and BCR-mediated pathways underpins its therapeutic efficacy in antibody-mediated autoimmune diseases.[5][17] Furthermore, emerging research into its senolytic properties via FAK and p38 MAPK inhibition suggests a broader potential therapeutic application.[14] The quantitative data and established experimental protocols provide a solid framework for ongoing and future research into the multifaceted biological activities of this significant molecule.

References

- 1. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The novel Syk inhibitor R406 reveals mechanistic differences in the initiation of GPVI and CLEC-2 signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of SYK inhibitor, R406 as a novel senolytic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Fostamatinib Monograph for Professionals - Drugs.com [drugs.com]

An In-Depth Technical Guide to the Spleen Tyrosine Kinase (SYK) Signaling Pathway and the Therapeutic Role of Fostamatinib

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spleen Tyrosine Kinase (SYK) is a critical non-receptor tyrosine kinase that orchestrates signal transduction for a host of cell surface receptors, particularly immunoreceptors in hematopoietic cells.[1][2] Its central role in mediating immune responses, from B-cell activation to macrophage-driven phagocytosis, makes it a key player in the pathophysiology of numerous autoimmune and inflammatory diseases.[1][3] Fostamatinib, a potent and orally administered SYK inhibitor, represents a targeted therapeutic strategy that directly modulates these pathological processes.[4] This guide provides a detailed examination of the SYK signaling cascade, the mechanism of action of Fostamatinib, its clinical application in immune thrombocytopenia (ITP), and key experimental protocols for studying this pathway.

The Spleen Tyrosine Kinase (SYK) Signaling Pathway

SYK is a 72 kDa protein characterized by two N-terminal tandem Src homology 2 (SH2) domains and a C-terminal kinase (catalytic) domain.[1][5] It is predominantly expressed in hematopoietic cells and is essential for signaling from receptors that utilize Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[1][2]

SYK Activation Mechanism

The activation of SYK is a tightly regulated, multi-step process initiated by the engagement of cell surface receptors, such as the B-cell receptor (BCR) or Fc receptors (FcR) on macrophages and mast cells.[1][6]

-

Receptor Clustering & ITAM Phosphorylation: Ligand binding (e.g., an antibody-coated platelet binding to an Fcγ receptor) causes receptor clustering. This brings the receptors into proximity with Src-family kinases (e.g., Lyn, Fgr), which phosphorylate the tyrosine residues within the ITAMs of the receptor's cytoplasmic tail or associated subunits.[1][7]

-

SYK Recruitment and Docking: The tandem SH2 domains of SYK have a high affinity for the resulting dual-phosphorylated ITAMs (ppITAMs).[1] SYK is recruited from the cytoplasm to the plasma membrane, where it binds to these ppITAMs.[8]

-

Conformational Change and Activation: This binding induces a conformational change in SYK, releasing it from its autoinhibited state and exposing the kinase domain.[1] This allows for an initial activation and subsequent trans-autophosphorylation of key tyrosine residues within SYK's activation loop (Tyr525/526 in humans), leading to its full and sustained enzymatic activity.[8][9]

References

- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine kinase SYK: essential functions for immunoreceptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Functional Roles of Syk in Macrophage-Mediated Inflammatory Responses | Semantic Scholar [semanticscholar.org]

- 4. What is Fostamatinib Disodium used for? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]

Fostamatinib's Impact on Fc Receptor (FcR) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostamatinib, a first-in-class oral spleen tyrosine kinase (Syk) inhibitor, represents a significant therapeutic advance in the management of chronic immune thrombocytopenia (ITP). This technical guide provides an in-depth exploration of Fostamatinib's core mechanism of action: the modulation of Fc receptor (FcR) signaling. By competitively inhibiting the ATP binding site of Syk, Fostamatinib's active metabolite, R406, effectively curtails the downstream signaling cascade that drives phagocytosis of antibody-coated platelets. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction: The Role of Fc Receptors and Syk in Immune-Mediated Platelet Destruction

Immune thrombocytopenia is an autoimmune disorder characterized by the production of autoantibodies against platelet surface glycoproteins. These opsonized platelets are recognized by Fc receptors (specifically Fcγ receptors) on macrophages, primarily in the spleen, triggering a signaling cascade that leads to their phagocytosis and destruction.[1]

At the heart of this intracellular signaling pathway lies spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase.[2] Upon engagement of the FcγR by an antibody-coated platelet, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domain of the receptor and becomes activated.[3] Activated Syk initiates a cascade of downstream signaling events, including the phosphorylation of various adapter proteins and enzymes, which ultimately orchestrate the cytoskeletal rearrangements necessary for phagocytosis.[1][4]

Fostamatinib: Mechanism of Action

Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in the gut.[5][6] R406 is a potent and selective inhibitor of Syk.[7] By binding to the ATP pocket of the Syk catalytic domain, R406 acts as an ATP-competitive inhibitor, preventing the phosphorylation of Syk and its downstream substrates.[7][8] This blockade of Syk-dependent signaling effectively abrogates the FcR-mediated phagocytosis of platelets by macrophages, thus increasing platelet counts in patients with ITP.[9][10]

Quantitative Data on Fostamatinib's Activity

The inhibitory potency of Fostamatinib's active metabolite, R406, has been characterized through various in vitro and cell-based assays.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (Syk Kinase Activity) | 41 nM | In vitro kinase assay | [11][12] |

| Ki (ATP Competition) | 30 nM | In vitro kinase assay | [7][8] |

| EC50 (IgE-induced Mast Cell Degranulation) | 56 nM | Primary human mast cells | [7][11] |

| IC50 (BCR-mediated Antigen Presentation) | 100-300 nM | B cells | [13] |

| IC50 (FcγR-mediated DC Activation) | ~300 nM | Bone marrow-derived dendritic cells | [13] |

| IC50 (Other Kinases) | |||

| Lyn | 63 nM | In vitro kinase assay | [11] |

| Lck | 37 nM | In vitro kinase assay | [11] |

| Flt3 | 5-fold less potent than Syk | In vitro kinase assay | [12] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of Fostamatinib on FcR signaling.

In Vitro Syk Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of R406 on Syk kinase activity.

Methodology:

-

Reaction Setup: A fluorescence polarization-based kinase assay is performed. Reactions are set up in a 200 µL volume containing recombinant Syk enzyme, a fluorescently labeled peptide substrate, and varying concentrations of ATP.

-

Inhibitor Addition: R406 is added at various concentrations (e.g., 7.8 nM to 125 nM) to the reaction mixtures. A DMSO control is also included.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is incubated at room temperature for a specified time.

-

Quenching: Aliquots are removed at different time points and the reaction is stopped by adding a quenching solution.

-

Data Acquisition: The degree of peptide phosphorylation is measured by a change in fluorescence polarization.

-

Data Analysis: The rate of reaction at each R406 and ATP concentration is determined. The apparent Km and Vmax are calculated, and the inhibition constant (Ki) is determined from these values.[12]

Macrophage Phagocytosis Assay

Objective: To assess the effect of R406 on the phagocytosis of opsonized particles by macrophages.

Methodology:

-

Cell Culture: Macrophages (e.g., primary human monocytes or a cell line like THP-1) are cultured and differentiated.

-

Opsonization of Particles: Fluorescently labeled beads or platelets are incubated with a specific antibody (e.g., anti-platelet IgG) to opsonize them.

-

Inhibitor Pre-treatment: Macrophages are pre-incubated with varying concentrations of R406 or a vehicle control for a specified period.

-

Phagocytosis Induction: The opsonized particles are added to the macrophage culture and incubated to allow for phagocytosis.

-

Removal of Non-ingested Particles: After the incubation period, extracellular particles are washed away or quenched with a substance like trypan blue.

-

Quantification: The percentage of macrophages that have phagocytosed particles and the number of particles per macrophage are quantified using flow cytometry or fluorescence microscopy.[14]

Western Blotting for Syk Phosphorylation

Objective: To determine the effect of R406 on the phosphorylation of Syk and downstream signaling proteins.

Methodology:

-

Cell Stimulation: Cells expressing Fc receptors (e.g., macrophages or mast cells) are stimulated with cross-linked antibodies or immune complexes to activate FcR signaling.

-

Inhibitor Treatment: Cells are pre-treated with R406 at various concentrations before stimulation.

-

Cell Lysis: After stimulation, cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.

-

Immunoprecipitation (Optional): Syk can be immunoprecipitated from the cell lysates using an anti-Syk antibody to enrich the protein.[15]

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Antibody Incubation: The membrane is probed with primary antibodies specific for phosphorylated Syk (p-Syk) and total Syk. Antibodies for downstream targets can also be used.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the level of phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Fostamatinib's inhibition of the FcR signaling pathway.

Caption: Workflow for a macrophage phagocytosis assay.

Conclusion

Fostamatinib, through its active metabolite R406, provides a targeted therapeutic approach for ITP by inhibiting Syk kinase, a central node in the Fc receptor signaling pathway. This inhibition effectively reduces the destruction of antibody-coated platelets by macrophages. The data and protocols presented in this guide offer a comprehensive overview of the mechanism of action of Fostamatinib, providing a valuable resource for researchers and drug development professionals in the field of immunology and hematology. Further research into the broader effects of Syk inhibition may unveil additional therapeutic applications for this class of drugs in other immune-mediated disorders.

References

- 1. tandfonline.com [tandfonline.com]

- 2. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Coordination of Fc receptor signaling regulates cellular commitment to phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Drug repurposing of fostamatinib against cancer via potential cytotoxicity and immune checkpoint regulation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Antibody Functional Assays as Measures of Fc Receptor-Mediated Immunity to HIV - New Technologies and their Impact on the HIV Vaccine Field - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound – Breast Cancer-derived Factors Stimulate Osteoclastogenesis [cylch.org]

Fostamatinib's Role in B-Cell Receptor (BCR) Signaling: A Technical Guide

Executive Summary: Fostamatinib is a pioneering oral spleen tyrosine kinase (SYK) inhibitor that functions as a pivotal modulator of the B-cell receptor (BCR) signaling pathway. As a prodrug, it is converted in vivo to its active metabolite, R406, which effectively targets SYK, a critical downstream mediator of BCR activation.[1] Dysregulation of the BCR pathway is a known driver in the pathogenesis of various B-cell malignancies and autoimmune disorders.[2][3] By inhibiting SYK, Fostamatinib disrupts the signaling cascade that promotes cell proliferation, survival, and activation, demonstrating significant therapeutic potential.[2][4] This technical guide provides an in-depth examination of Fostamatinib's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows.

The B-Cell Receptor (BCR) Signaling Cascade

The B-cell receptor is a multimeric protein complex on the surface of B-lymphocytes, composed of a membrane-bound immunoglobulin (mIg) and a heterodimeric signaling component of CD79A (Igα) and CD79B (Igβ). Antigen binding to the mIg initiates a signaling cascade crucial for B-cell activation, proliferation, differentiation, and survival.[5] The signal is transduced through the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of CD79A and CD79B.

Upon antigen binding, the SRC-family kinase LYN phosphorylates these ITAMs, creating docking sites for Spleen Tyrosine Kinase (SYK). SYK is recruited to the phosphorylated ITAMs, where it becomes activated and subsequently phosphorylates a range of downstream adaptor proteins and enzymes, including Bruton's Tyrosine Kinase (BTK) and Phospholipase C gamma 2 (PLCγ2). This amplification cascade ultimately leads to the activation of key transcription factors such as NF-κB and MYC, which drive the expression of genes essential for B-cell function and survival.[2][3][5]

Fostamatinib's Mechanism of Action: SYK Inhibition

Fostamatinib is an orally administered prodrug that is rapidly converted by intestinal alkaline phosphatases to its active metabolite, R406.[1] R406 is a potent inhibitor of SYK, binding reversibly to the ATP-binding pocket of the kinase with high affinity (Ki = 30 nM), thereby preventing the phosphorylation of its downstream substrates.[6]

By blocking SYK, Fostamatinib effectively halts the BCR signaling cascade at a crucial, early checkpoint.[2] This inhibition prevents the activation of downstream effectors including BTK, PLCγ2, ERK, and AKT.[2][4] The ultimate consequence is the suppression of signals that lead to B-cell activation, proliferation, and survival, making it an effective therapeutic strategy for diseases driven by aberrant BCR signaling.[1][2]

Quantitative Evidence of Pathway Inhibition

The efficacy of Fostamatinib in modulating the BCR pathway has been substantiated by quantitative data from both preclinical models and clinical trials in patients with B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and autoimmune disorders like Immune Thrombocytopenia (ITP).

Impact on BCR Signaling Molecules and Gene Expression

Studies in CLL patients treated with Fostamatinib have demonstrated significant on-target effects. The inhibition of SYK leads to a measurable reduction in the phosphorylation of downstream signaling proteins and the expression of target genes.

| Parameter Measured | Method | Finding | Significance (p-value) | Reference |

| BCR Signature Genes | Quantitative RT-PCR | Significant downregulation of 12 evaluated BCR target genes. | p = 0.002 | [2] |

| BTK Phosphorylation | Flow Cytometry | Reduction in phosphorylation of this direct SYK downstream target. | Significant | [1][2] |

| ERK Phosphorylation | Flow Cytometry | Reduction in phosphorylation, indicating pathway inhibition. | Significant | [2] |

| JUNB Protein Levels | Not Specified | Significant reduction (JUNB is an NF-κB target gene). | p < 0.001 | [1] |

| MYC Protein Levels | Not Specified | Reduction in patients with detectable baseline MYC. | p = 0.03 | [1] |

| Ki67 Expression | Not Specified | Significant reduction in tumor proliferation marker. | p = 0.005 | [2] |

Clinical Efficacy in B-Cell Driven Pathologies

The biological activity of Fostamatinib translates into clinical efficacy. Post-hoc analyses of Phase 3 trial data, particularly in ITP, highlight its therapeutic benefit.

| Disease | Patient Cohort | Endpoint | Response Rate | Reference |

| Chronic ITP | Second-line therapy (n=32) | Platelet count ≥50,000/µL | 78% (25/32) | [7][8] |

| Chronic ITP | Third-or-later-line therapy (n=113) | Platelet count ≥50,000/µL | 48% (54/113) | [8] |

| Chronic ITP | Overall population (n=145) | Platelet count ≥50,000/µL | 54% (79/145) | [7][8] |

| Relapsed/Refractory CLL | Phase 1/2 Trial | Objective Response Rate | 55% | [3] |

| Relapsed/Refractory DLBCL | Phase 1/2 Trial | Objective Response Rate | 22% | [3] |

Key Experimental Protocols

Investigating the effects of Fostamatinib requires a suite of molecular and cellular biology techniques to accurately quantify kinase activity, protein phosphorylation, and downstream cellular responses.

In Vitro SYK Kinase Inhibition Assay

This assay directly measures the ability of R406 (the active metabolite) to inhibit SYK enzymatic activity. Luminescent or fluorescence-based assays are common.

-

Principle: A recombinant SYK enzyme phosphorylates a synthetic peptide substrate in the presence of ATP. The amount of ADP produced (inversely proportional to SYK inhibition) or the amount of phosphorylated substrate is then quantified.

-

Materials:

-

Protocol:

-

Prepare serial dilutions of R406 in kinase buffer containing a low percentage of DMSO.

-

In a 384-well plate, add the SYK enzyme solution to each well.

-

Add the R406 dilutions (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.[10]

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 27-30°C).

-

Terminate the reaction and measure the output signal (luminescence or fluorescence) according to the detection kit manufacturer's protocol.

-

Calculate IC₅₀ values by plotting the percent inhibition against the log concentration of R406.

-

Western Blotting for Phosphoprotein Analysis

Western blotting is used to visualize the change in phosphorylation status of specific proteins within the BCR pathway following treatment with Fostamatinib.[4]

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of target proteins (e.g., SYK, BTK, ERK).

-

Protocol:

-

Cell Lysis: Culture cells (e.g., DLBCL cell lines) and treat with R406 or vehicle for a designated time. Stimulate with a BCR agonist (e.g., anti-IgM) if required. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting a specific phosphoprotein (e.g., anti-phospho-SYK (Y525/526)) or total protein.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

-

Analysis: Quantify band intensity and normalize phosphoprotein levels to the corresponding total protein levels.

-

Phospho-Specific Flow Cytometry

This high-throughput technique allows for the quantitative measurement of protein phosphorylation at the single-cell level.[1][4]

-

Principle: Cells are fixed to preserve the phosphorylation state and permeabilized to allow intracellular staining with fluorophore-conjugated antibodies specific to phosphorylated signaling proteins.

-

Protocol:

-

Cell Treatment: Treat cell suspensions (e.g., primary CLL cells) with Fostamatinib or vehicle control.

-

Fixation: Immediately fix the cells by adding formaldehyde to the media to a final concentration of 1.5-2.0% and incubate for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells and permeabilize by resuspending in ice-cold methanol (e.g., 90-100%) and incubating on ice for 30 minutes or storing at -20°C.

-

Antibody Staining: Wash the permeabilized cells and stain with a cocktail of fluorophore-conjugated antibodies. This includes surface markers (e.g., CD19) and intracellular phospho-specific antibodies (e.g., anti-phospho-BTK, anti-phospho-ERK).

-

Data Acquisition: Analyze the stained cells on a flow cytometer, collecting data from tens of thousands of events per sample.

-

Analysis: Gate on the cell population of interest (e.g., CD19+ B-cells) and quantify the median fluorescence intensity (MFI) of the phospho-specific antibody to measure the level of protein phosphorylation.

-

Conclusion

Fostamatinib represents a targeted therapeutic agent that precisely intervenes in the B-cell receptor signaling pathway through the potent inhibition of SYK. Its mechanism of action is well-characterized, leading to the effective blockade of downstream signals essential for the survival and proliferation of both malignant and autoreactive B-cells.[1][2] The quantitative data robustly support its on-target activity, demonstrating reduced phosphorylation of key signaling molecules and decreased expression of critical survival genes. This biological activity translates into meaningful clinical responses in patients with diseases such as ITP and CLL.[3][8] The experimental protocols outlined herein provide a framework for the continued investigation and characterization of SYK inhibitors and their role in modulating BCR signaling.

References

- 1. Fostamatinib inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. mdpi.com [mdpi.com]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. rarediseases.org [rarediseases.org]

- 8. Fostamatinib is an effective second‐line therapy in patients with immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]

Fostamatinib: A Spleen Tyrosine Kinase Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Targeting SYK in Hematological Cancers

Fostamatinib, an orally administered small molecule, is a prodrug of the active metabolite R406, a potent inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] While clinically approved for the treatment of chronic immune thrombocytopenia (ITP) in adults, its mechanism of action holds significant therapeutic potential for various hematological malignancies.[3][4] Many B-cell cancers, in particular, are dependent on signaling pathways for survival and proliferation that are critically mediated by SYK.[5][6] This guide provides a comprehensive technical overview of Fostamatinib's mechanism, preclinical evidence, and clinical data related to its application in hematological malignancies, intended for researchers and professionals in drug development.

The Central Role of Spleen Tyrosine Kinase (SYK) in Malignant B-Cells

SYK is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in the signal transduction of various cell surface receptors, including the B-cell receptor (BCR).[2][7] In many B-cell malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL), malignant cells are dependent on tonic or antigen-induced BCR signaling for their continued survival and proliferation.[5][8]

Upon BCR engagement, SYK is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b coreceptors. This leads to SYK's activation and the subsequent phosphorylation of downstream effector molecules.[8][9] This cascade activates multiple survival pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK) pathway.[10][11] By inhibiting SYK, Fostamatinib effectively abrogates these crucial survival signals, leading to cell cycle arrest and apoptosis in susceptible malignant cells.[5][8]

Visualizing the B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of SYK in the BCR signaling cascade and the point of inhibition by Fostamatinib's active metabolite, R406.

Caption: BCR signaling pathway and Fostamatinib's mechanism of action.

Preclinical Evidence in Hematological Malignancies

Fostamatinib's active metabolite, R406, has demonstrated significant preclinical activity across a range of hematological cancer models. In vitro studies have shown that R406 can inhibit the proliferation and induce apoptosis in cell lines derived from various B-cell lymphomas.[8][12]

In Vitro Efficacy of R406

Studies on DLBCL cell lines sensitive to BCR signaling showed that R406 effectively blocked SYK autophosphorylation and downstream signaling, leading to apoptosis.[8] The anti-proliferative effects were observed with IC50 values typically in the micromolar range.[12] In models of Waldenström Macroglobulinemia (WMG), Fostamatinib reduced cell viability in a time- and dose-dependent manner by inducing cell-cycle arrest and apoptosis.[13]

Fostamatinib in Acute Myeloid Leukemia (AML)

More recently, Fostamatinib has been identified as a promising agent for drug repurposing in Acute Myeloid Leukemia (AML), particularly in cases with FLT3-ITD mutations.[10][14] Studies have shown that Fostamatinib can inhibit the proliferation of FLT3-ITD+ AML cells and induce apoptosis.[10][14] The proposed mechanism involves the inhibition of the PI3K/AKT signaling pathway, which is abnormally activated in this AML subtype.[10] Fostamatinib may also exert its effects by directly targeting SYK, which has been identified as a therapeutic target in AML.[10][15]

Caption: Proposed mechanism of Fostamatinib in FLT3-ITD+ AML.

Clinical Applications and Trial Data

Fostamatinib has been evaluated in Phase 1 and 2 clinical trials for several relapsed or refractory B-cell malignancies.[5] The results have shown significant clinical activity, particularly in certain patient populations.[5][16]

Summary of Clinical Trial Results

The table below summarizes key quantitative data from clinical trials of Fostamatinib in patients with various hematological malignancies.

| Malignancy | Trial Phase | No. of Patients | Dosing | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Median PFS | Reference |

| DLBCL | Phase 1/2 | 23 | 200 mg BID | 22% | - | 22% (5 patients) | 17% (4 patients) | 4.2 months | [5][17] |

| CLL/SLL | Phase 1/2 | 11 | 200 mg BID | 55% | - | 55% (6 patients) | 18% (2 patients) | 4.2 months | [5][17] |

| Follicular Lymphoma | Phase 1/2 | 21 | 200 mg BID | 10% | - | 10% (2 patients) | 57% (12 patients) | 4.2 months | [5][17] |

| Mantle Cell Lymphoma | Phase 1/2 | 9 | 200 mg BID | 11% | - | 11% (1 patient) | 44% (4 patients) | 4.2 months | [5][17] |

| DLBCL (Relapsed/Refractory) | Phase 2 | 68 | 100/200 mg BID | 3% | 1 patient | 1 patient | 10% (7 patients) | - | [18][19] |

Note: Data is compiled from multiple sources and represents findings from specific trials. Response criteria and patient populations may vary between studies.

In a Phase 1/2 study, Fostamatinib demonstrated the most promising activity in patients with CLL/SLL, with an objective response rate of 55%.[5][17] In DLBCL, while a later Phase 2 trial showed limited overall efficacy, durable responses lasting over six years were observed in a small number of patients, suggesting that specific subsets of DLBCL may derive significant benefit.[18][19][20] The most common dose-limiting toxicities observed were neutropenia, diarrhea, and thrombocytopenia.[5][17]

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail standardized protocols for key experiments used to evaluate the efficacy of Fostamatinib in preclinical models.

Cell Viability / Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.

-

Cell Culture: Culture hematological malignancy cell lines (e.g., DLBCL, AML cell lines) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Treatment: Add varying concentrations of Fostamatinib (or its active metabolite R406) and a vehicle control (e.g., DMSO) to the wells. Incubate for a specified period (e.g., 48-72 hours).

-

Radiolabeling: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits proliferation by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with Fostamatinib and a vehicle control as described in the proliferation assay protocol for a desired time point (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Fostamatinib.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of key signaling proteins like SYK and AKT, providing insight into the drug's mechanism of action.

-

Protein Extraction: Treat cells with Fostamatinib for a short duration (e.g., 1-2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-SYK, anti-phospho-AKT) and the total protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon Fostamatinib treatment.

Visualizing an Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of Fostamatinib.

Caption: A typical experimental workflow for in vitro Fostamatinib studies.

Conclusion and Future Directions

Fostamatinib, through its potent inhibition of SYK, represents a rational and targeted therapeutic strategy for a range of hematological malignancies, particularly those dependent on BCR signaling. Clinical data has shown encouraging activity in subtypes like CLL/SLL and certain DLBCL cases.[5] Furthermore, emerging preclinical evidence suggests a promising new role for Fostamatinib in the treatment of FLT3-ITD+ AML.[10]

Future research should focus on identifying predictive biomarkers to select patients most likely to respond to Fostamatinib monotherapy. Additionally, exploring Fostamatinib in combination with other targeted agents or standard chemotherapy holds the potential to enhance efficacy and overcome resistance mechanisms in these challenging diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]

- 3. Fostamatinib approved to treat adults with chronic ITP | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]

- 4. Rigel Reports Third Quarter 2025 Financial Results and Provides Business Update - BioSpace [biospace.com]

- 5. Inhibition of Syk with this compound has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Frontiers | Drug repurposing of fostamatinib against cancer via potential cytotoxicity and immune checkpoint regulation [frontiersin.org]

- 11. pnas.org [pnas.org]

- 12. ascopubs.org [ascopubs.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Drug repurposing of fostamatinib against cancer via potential cytotoxicity and immune checkpoint regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cancernetwork.com [cancernetwork.com]

- 17. Inhibition of Syk with this compound has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. ashpublications.org [ashpublications.org]

- 20. researchgate.net [researchgate.net]

The Role of Spleen Tyrosine Kinase (SYK) in Immune Thrombocytopenia Pathogenesis and its Inhibition by Fostamatinib

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by the immune-mediated destruction of platelets, leading to a low platelet count and increased bleeding risk.[1][2][3] A central player in the pathogenesis of ITP is Spleen Tyrosine Kinase (SYK), a non-receptor protein tyrosine kinase crucial for intracellular signaling in various immune cells.[4] This guide delves into the molecular mechanisms of SYK-driven platelet destruction in ITP, the therapeutic intervention by the SYK inhibitor Fostamatinib, and the key experimental methodologies used to investigate this pathway. Fostamatinib offers a targeted therapeutic approach by directly inhibiting the primary mechanism of platelet destruction.[2][5][6]

The Central Role of SYK in ITP Pathogenesis

In ITP, the immune system erroneously produces autoantibodies, primarily Immunoglobulin G (IgG), that bind to glycoproteins on the surface of platelets.[2] This opsonization marks the platelets for destruction by phagocytic cells, predominantly macrophages in the spleen and liver.[2] The process is initiated when the Fc portion of the platelet-bound autoantibody engages with Fc-gamma receptors (FcγR) on the surface of these macrophages.[2][7]

This engagement triggers a downstream signaling cascade in which SYK plays an indispensable role.[4][7]

SYK-Mediated Signaling Cascade:

-

FcγR Clustering and ITAM Phosphorylation: The binding of autoantibody-coated platelets to FcγRs on macrophages leads to the clustering of these receptors. This clustering brings the associated Src-family kinases (like Lyn) into proximity with the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) located on the cytoplasmic tails of the FcγRs. The Src-family kinases then phosphorylate the tyrosine residues within these ITAMs.

-

SYK Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of SYK.[8] This recruitment to the plasma membrane leads to the phosphorylation and activation of SYK itself.[9]

-

Downstream Signaling and Phagocytosis: Activated SYK initiates a cascade of downstream signaling events involving numerous effector molecules. This ultimately leads to cytoskeletal rearrangement—specifically, actin polymerization—which is essential for the engulfment of the opsonized platelet by the macrophage in a process known as phagocytosis.[2][4][10]

By mediating this critical signaling pathway, SYK is directly responsible for the destruction of platelets in ITP.[7][11]

Fostamatinib: Mechanism of SYK Inhibition

Fostamatinib is an orally administered prodrug that is rapidly converted in the gut to its active metabolite, R406.[5] R406 is a potent inhibitor of SYK.[8]

Mechanism of Action: R406 acts as an ATP-competitive inhibitor, binding reversibly to the ATP-binding pocket within the catalytic domain of the SYK enzyme.[8] By occupying this site, R406 prevents the phosphorylation of SYK and its subsequent activation.[7][10] This blockade of SYK activation effectively halts the downstream signaling cascade that is initiated by FcγR engagement.[4][8]

The direct consequence of this inhibition is the prevention of macrophage-mediated phagocytosis of antibody-coated platelets.[1][10] This allows platelets to remain in circulation, leading to an increase in the patient's platelet count.[8] Fostamatinib's unique mechanism targets a core pathological process in ITP.[2][5]

Clinical Efficacy and Safety of Fostamatinib

The efficacy and safety of fostamatinib for the treatment of chronic ITP were established in two parallel, multicenter, randomized, placebo-controlled Phase 3 trials (FIT1 and FIT2) and a subsequent open-label extension (OLE) study.[12][13] These trials enrolled patients who had an insufficient response to previous therapies.[12][14]

Data Presentation

Table 1: Baseline Demographics and Characteristics of Patients in Phase 3 FIT Trials (Pooled Data)

| Characteristic | Fostamatinib (n=101) | Placebo (n=49) |

|---|---|---|

| Median Age (years) | 54 | 53 |

| Female Sex (%) | 61% | 60% |

| Median Duration of ITP (years) | 8.7 | 7.8 |

| Median Baseline Platelet Count (/µL) | 16,000 | 16,000 |

| Prior Splenectomy (%) | 36% | 33% |

| Prior TPO-RA Treatment (%) | 45% | 49% |

| Prior Rituximab Treatment (%) | 35% | 37% |

Data sourced from pooled analysis of FIT1 and FIT2 trials.[12][15]

Table 2: Efficacy of Fostamatinib in Phase 3 FIT Trials (Pooled Data)

| Endpoint | Fostamatinib (n=101) | Placebo (n=49) | P-value |

|---|---|---|---|

| Stable Response | 18% (18/101) | 2% (1/49) | 0.0003 |

| Overall Response | 43% (43/101) | 14% (7/49) | 0.0006 |

A stable response was defined as achieving a platelet count of ≥50,000/µL at ≥4 of the 6 biweekly visits between weeks 14-24.[12] An overall response was defined as at least one platelet count ≥50,000/µL within the first 12 weeks of treatment.[12][16]

The median time to the first platelet response was 15 days.[12] Long-term data from the OLE study showed that responses were durable, with most responding patients maintaining platelet counts above 50 x 10⁹/L for over a year.[5][13]

Table 3: Common Adverse Events (AEs) in Fostamatinib Phase 3 Trials (≥10% in Fostamatinib Arm)

| Adverse Event | Fostamatinib (n=101) | Placebo (n=49) |

|---|---|---|

| Diarrhea | 31% | 15% |

| Hypertension | 28% | 13% |

| Nausea | 19% | 8% |

| Dizziness | 11% | 8% |

| Alanine Aminotransferase (ALT) Increase | 11% | 0% |

Most adverse events were mild to moderate in severity and were manageable.[12]

Experimental Protocols

Investigating the role of SYK and the effects of its inhibitors requires specific preclinical and clinical assays. Below are detailed methodologies for key experiments.

In Vivo ITP Mouse Model

This model is used to assess the in vivo efficacy of therapeutic agents on platelet counts in an ITP-like condition.

Protocol:

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c).

-

ITP Induction: Administer a rat anti-mouse platelet monoclonal antibody (e.g., anti-CD41) via intraperitoneal injection. This induces rapid thrombocytopenia by opsonizing mouse platelets for clearance by the murine reticuloendothelial system.[17]

-

Treatment Administration: The test compound (e.g., Fostamatinib) or vehicle control is administered orally or via another appropriate route at specified time points relative to ITP induction.

-

Blood Sampling: Collect peripheral blood (e.g., via tail vein or saphenous vein) at baseline and multiple time points post-induction (e.g., 2, 6, 24, 48 hours).[17]

-

Platelet Enumeration: Dilute blood samples in an anticoagulant-containing buffer. Platelet counts are measured using an automated hematology analyzer or by flow cytometry, gating on platelet-specific markers like CD41/CD61.[17][18]

-

Data Analysis: Compare platelet counts between the treatment and vehicle control groups over time to determine the efficacy of the inhibitor in preventing or reversing thrombocytopenia.

In Vitro Macrophage Phagocytosis Assay

This assay directly measures the ability of an inhibitor to block the phagocytosis of opsonized platelets by macrophages.

Protocol:

-

Macrophage Preparation: Differentiate a human monocytic cell line (e.g., THP-1) into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) or use primary human monocyte-derived macrophages.

-

Platelet Preparation: Isolate human platelets from healthy donor blood. Label the platelets with a fluorescent dye (e.g., Calcein-AM).

-

Opsonization: Incubate the fluorescently labeled platelets with ITP patient plasma containing anti-platelet autoantibodies or a relevant monoclonal antibody to opsonize them.

-

Inhibition Step: Pre-incubate the prepared macrophages with various concentrations of the SYK inhibitor (e.g., R406) or a vehicle control for a defined period (e.g., 1 hour).

-

Co-culture: Add the opsonized, fluorescent platelets to the macrophage culture and incubate to allow phagocytosis to occur.

-

Quantification: After incubation, quench the fluorescence of any non-ingested, external platelets with a quenching agent like trypan blue. The remaining intracellular fluorescence, which corresponds to ingested platelets, is measured using a plate reader or flow cytometry.

-

Data Analysis: Calculate the percentage of phagocytosis inhibition at each inhibitor concentration relative to the vehicle control.

SYK Activity Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of SYK.

Protocol:

-

Assay Components: Utilize a commercially available SYK assay kit or assemble components, including purified recombinant human SYK enzyme, a specific peptide substrate (e.g., Poly-Glu,Tyr 4:1), and ATP.[19]

-

Reaction Setup: In a microplate (e.g., 96-well), add the SYK enzyme, the test compound at various concentrations, and the peptide substrate in a kinase assay buffer.

-

Initiate Reaction: Start the kinase reaction by adding a defined concentration of ATP. Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. This is commonly done using a luminescence-based reagent like Kinase-Glo®, which quantifies the remaining ATP.[19]

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration. Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce SYK enzymatic activity by 50%. Fostamatinib's active metabolite, R406, has an IC50 of 41nM for SYK.[8]

Phospho-SYK Detection Assay (Cell-Based)

This assay measures the phosphorylation of SYK within a cell, providing a readout of target engagement and pathway inhibition in a more physiological context.

Protocol:

-

Cell Culture and Stimulation: Culture immune cells (e.g., THP-1 macrophages or Ramos B-cells) in a microplate.[9][20]

-

Inhibition: Pre-treat the cells with the SYK inhibitor (e.g., Fostamatinib) at various concentrations.

-

Pathway Activation: Stimulate the relevant receptor pathway to induce SYK phosphorylation. For macrophages, this can be done by adding aggregated IgG to cross-link FcγRs. For B-cells, stimulation can be achieved with an anti-IgM antibody to activate the B-cell receptor (BCR) pathway.[20]

-

Cell Lysis: Lyse the cells to release intracellular proteins.

-

Detection: Measure the level of phosphorylated SYK (at Tyr525/526) in the cell lysates.[9] This is typically performed using a sensitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA, which use specific antibodies to detect both total SYK and phospho-SYK.[9][20]

-

Data Analysis: Normalize the phospho-SYK signal to the total SYK signal or total protein concentration. Determine the IC50 of the inhibitor for reducing SYK phosphorylation in a cellular context.

Conclusion

Spleen Tyrosine Kinase is a validated, high-impact therapeutic target in the pathogenesis of Immune Thrombocytopenia. It serves as the central node in the signaling pathway that translates autoantibody recognition into macrophage-mediated platelet destruction. The development and approval of Fostamatinib, a targeted SYK inhibitor, represents a significant advancement in the management of ITP. By directly blocking the enzymatic activity of SYK, Fostamatinib effectively disrupts the primary mechanism of platelet clearance, leading to clinically meaningful and durable increases in platelet counts for patients with chronic, refractory ITP. The experimental models and assays detailed herein are crucial tools for the continued investigation of SYK-mediated pathologies and the development of next-generation immunomodulatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]

- 5. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Efficacy and Safety of Syk and BTK Inhibitors in Immune Thrombocytopenia: A Comprehensive Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. revvity.com [revvity.com]

- 10. onclive.com [onclive.com]

- 11. researchgate.net [researchgate.net]

- 12. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fostamatinib for the treatment of chronic immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fostamatinib produces responses in ITP | MDedge [mdedge.com]

- 16. onclive.com [onclive.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. revvity.com [revvity.com]

Fostamatinib's Impact on Mast Cell and Basophil Degranulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of fostamatinib, a potent inhibitor of Spleen Tyrosine Kinase (Syk), and its impact on the degranulation of mast cells and basophils. Fostamatinib's active metabolite, R406, effectively blocks the intracellular signaling cascade initiated by the aggregation of the high-affinity IgE receptor (FcεRI), a critical event in allergic and inflammatory responses. This guide details the mechanism of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Introduction: The Role of Syk in Allergic Inflammation

Mast cells and basophils are key effector cells in the pathogenesis of Type I hypersensitivity reactions, including allergic asthma, rhinitis, and urticaria.[1][2] The activation of these cells occurs when an allergen cross-links Immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptors on their surface.[3][4] This receptor aggregation initiates a complex intracellular signaling cascade that culminates in degranulation—the release of pre-formed inflammatory mediators (e.g., histamine, serotonin, proteases) from cytoplasmic granules—and the de novo synthesis of cytokines and lipid mediators.[1][5]

Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase, is an essential downstream component of FcεRI signaling.[3][6] Its activation is a critical and indispensable step for mast cell and basophil degranulation.[3] Consequently, Syk has emerged as a key therapeutic target for allergic and autoimmune diseases.[5]

Fostamatinib is an orally bioavailable prodrug of R406, a potent and relatively selective small-molecule inhibitor of Syk.[7][8] By competitively binding to the ATP pocket of the Syk kinase domain, R406 effectively halts the signaling cascade, preventing mast cell and basophil activation and the subsequent release of inflammatory mediators.[7][9] This guide explores the core mechanism, quantitative impact, and experimental evaluation of fostamatinib's action on these critical immune cells.

Mechanism of Action: Inhibition of the FcεRI-Syk Signaling Axis

The aggregation of FcεRI by antigen-IgE complexes does not possess intrinsic enzymatic activity but initiates signaling by recruiting and activating intracellular protein tyrosine kinases.[3]

-

Receptor Aggregation and Lyn Activation: The process begins when a multivalent antigen cross-links IgE bound to FcεRI receptors. This clustering brings the receptors into proximity with Lyn, a Src family kinase, which phosphorylates the tyrosine residues within the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the receptor's β and γ subunits.[3]

-

Syk Recruitment and Activation: The now-phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk.[3][4] This binding event recruits Syk from the cytosol to the plasma membrane and induces a conformational change that results in its activation and autophosphorylation.[3] The absence of Syk completely abrogates degranulation and cytokine release following FcεRI stimulation.[3]

-

Downstream Signal Propagation: Activated Syk phosphorylates a host of downstream adapter proteins and enzymes, including Linker for Activation of T-cells (LAT) and Phospholipase Cγ (PLCγ).[1][3] This leads to the formation of a multi-protein "signalosome" complex.

-

Calcium Mobilization and Degranulation: Activated PLCγ hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) from intracellular stores.[5] This initial release promotes the influx of extracellular calcium. The sustained increase in intracellular Ca²⁺ is the primary trigger for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of inflammatory mediators.[5]

-

Inhibition by Fostamatinib (R406): Fostamatinib's active metabolite, R406, is a competitive inhibitor of ATP binding to the Syk catalytic domain.[7][9] By occupying the ATP-binding pocket, R406 prevents Syk from phosphorylating itself and its downstream substrates, effectively halting the entire signaling cascade at a critical early juncture.[9][10] This blockade prevents calcium mobilization and ultimately inhibits mast cell and basophil degranulation and cytokine production.[1][9]

Quantitative Data Presentation

The inhibitory potency of fostamatinib's active metabolite, R406, has been quantified across various in vitro assays and cell types. The data highlight its efficacy in blocking Syk kinase activity and subsequent cellular responses.

| Parameter | Compound | Value | Cell Type / System | Description | Reference |

| IC₅₀ | R406 | 41 nM | In vitro kinase assay | 50% inhibitory concentration against isolated Syk enzyme activity. | [7][9] |

| Kᵢ | R406 | 30 nM | In vitro binding assay | Equilibrium inhibition constant for ATP binding to the Syk catalytic domain. | [7][9] |

| EC₅₀ | R406 | 56 nM | Primary human mast cells | 50% effective concentration for inhibiting IgE-induced degranulation. | [7] |

| EC₅₀ | R406 | 48 nM | Primary human B cells | 50% effective concentration for inhibiting CD69 up-regulation via BCR. | [7] |

| Inhibition | R406 | Dose-dependent | Bone Marrow-Derived Mast Cells (BMMCs) | Inhibited release of [³H]-serotonin and Leukotriene B4 (LTB4). | [1] |

| Inhibition | R406 | 10 - 100 nM | Bone Marrow-Derived Mast Cells (BMMCs) | Achieved complete inhibition of IL-2, IL-6, IL-13, and TNF-α production. | [1] |

Experimental Protocols

The evaluation of fostamatinib's effect on mast cell and basophil degranulation relies on a set of established in vitro protocols. These assays are designed to mimic the physiological activation process and quantify the extent of the cellular response.

General Experimental Workflow

A typical experiment to assess the inhibitory effect of a compound like fostamatinib involves cell sensitization, incubation with the inhibitor, stimulation to induce degranulation, and subsequent measurement of released mediators or cell surface markers.

References

- 1. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of antihistamines and mast cell stabilizers in ocular allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 5. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syk and Lyn mediate distinct Syk phosphorylation events in FcɛRI-signal transduction: implications for regulation of IgE-mediated degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fostamatinib - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Immunomodulatory Effects of Fostamatinib Disodium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostamatinib disodium, a prodrug of the active metabolite R406, is a first-in-class oral spleen tyrosine kinase (Syk) inhibitor.[1] While clinically approved for the treatment of chronic immune thrombocytopenia (ITP) in adults who have shown an insufficient response to previous treatments, its mechanism of action confers a broad spectrum of immunomodulatory effects with therapeutic potential across a range of autoimmune and inflammatory diseases.[2][3] This technical guide provides a detailed exploration of Fostamatinib's core mechanism, its impact on various immune cell populations, and its broader anti-inflammatory properties. It includes quantitative data from key clinical and preclinical studies, detailed experimental methodologies, and visual representations of critical signaling pathways and workflows to support further research and development.

Core Mechanism of Action: Syk Inhibition

Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, by intestinal alkaline phosphatases.[1][4] R406 is a potent, ATP-competitive inhibitor of spleen tyrosine kinase (Syk), a non-receptor cytoplasmic tyrosine kinase crucial for signaling downstream of various immune receptors.[5][6]

Syk plays a central role in transducing activation signals from receptors that possess immunoreceptor tyrosine-based activation motifs (ITAMs).[6] These include:

Upon ligand binding and receptor clustering, ITAMs are phosphorylated, creating docking sites for the tandem SH2 domains of Syk. This binding activates Syk, initiating a cascade of downstream signaling events involving molecules like BTK, ERK, and PI3K, which ultimately regulate cellular responses such as phagocytosis, degranulation, antigen presentation, cytokine release, and cell proliferation and survival.[6][10][11]

R406 binds reversibly to the ATP-binding pocket of Syk, preventing its catalytic activity and thereby blocking the initiation and amplification of these ITAM-mediated signals.[5] This interruption of core immune signaling pathways is the foundation of Fostamatinib's immunomodulatory effects.

Caption: Fostamatinib (R406) inhibits Syk, blocking downstream signaling from Fc and B-cell receptors.

Immunomodulatory Effects on Key Immune Cells

Fostamatinib's inhibition of Syk results in distinct functional consequences for various immune cell types.

Macrophages

In diseases like ITP and warm antibody autoimmune hemolytic anemia (wAIHA), the primary pathogenic mechanism is the destruction of antibody-coated platelets and red blood cells, respectively, by macrophages in the spleen and liver.[12][13] This process, known as phagocytosis, is mediated by Fc-gamma receptors (FcγR) on the macrophage surface.[14] Fostamatinib directly targets this process by inhibiting Syk activation downstream of FcγR engagement, thereby blocking the cytoskeletal rearrangement necessary for phagocytosis and reducing platelet destruction.[15][16]

Caption: Fostamatinib blocks macrophage phagocytosis of platelets by inhibiting FcγR-Syk signaling.

B Lymphocytes

Syk is essential for signal transduction downstream of the B-cell receptor (BCR), which is critical for B-cell development, survival, activation, and proliferation.[8][10] Fostamatinib has been shown to inhibit BCR signaling, leading to reduced activation and proliferation of both normal and malignant B-cells.[8][10] In chronic lymphocytic leukemia (CLL), Fostamatinib down-regulates BCR signature genes and inhibits the phosphorylation of downstream mediators like BTK and ERK.[10] Studies also show that short-term use of Fostamatinib can lead to the depletion of transitional B-cells without significantly affecting mature B-cell populations, suggesting an impact on B-cell development.[9]

Neutrophils